molecular formula C4H6N2O B2725615 5-amino-2,3-dihydro-1H-pyrrol-2-one CAS No. 1314960-04-7

5-amino-2,3-dihydro-1H-pyrrol-2-one

Cat. No.: B2725615
CAS No.: 1314960-04-7
M. Wt: 98.105
InChI Key: KFNWZCSYTNCNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2,3-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a five-membered ring structure with an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,3-dihydro-1H-pyrrol-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,3-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Amino-2,3-dihydro-1H-pyrrol-2-one (also known as dihydropyrrolone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring structure containing an amino group and a carbonyl moiety. Its synthesis can be achieved through various methods, including multicomponent reactions and the use of sulfur ylides, which facilitate the formation of the pyrrolone framework without the need for transition metals .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in prostate cancer cells (LNCaP) via caspase activation and cytochrome C release . Another study highlighted their ability to inhibit growth in colon cancer cell lines such as HCT-116 and Colo-205, with GI50 values in the nanomolar range .

2. Antimicrobial Activity
this compound has been reported to possess potent antibacterial properties. Its derivatives have shown effectiveness against a range of bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways .

3. Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems. Studies indicate that it demonstrates effective inhibition across multiple isoforms (hCA I, II) with Ki values in the low nanomolar range . This property suggests potential applications in treating conditions related to dysregulated acid-base homeostasis.

Case Studies and Research Findings

A comprehensive review of the literature reveals several notable findings regarding the biological activity of this compound:

Study Findings
Study A Demonstrated apoptosis induction in LNCaP prostate cancer cells with a concentration-dependent response .
Study B Reported effective inhibition of tumor growth in colon cancer models using derivatives of this compound .
Study C Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms:

  • Induction of apoptosis via mitochondrial pathways.
  • Modulation of cell cycle regulators leading to G1 arrest.

Antimicrobial Mechanisms:

  • Disruption of bacterial cell membrane integrity.
  • Inhibition of specific metabolic pathways essential for bacterial survival.

Enzyme Inhibition:

  • Competitive inhibition at the active site of carbonic anhydrases.

Properties

IUPAC Name

5-amino-1,3-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWZCSYTNCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.